2-(Trifluoromethoxy)naphthalene-8-methanol
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Overview
Description
2-(Trifluoromethoxy)naphthalene-8-methanol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, with a methanol group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of new trifluoromethoxylation reagents has facilitated the synthesis of trifluoromethoxy-containing compounds, making them more accessible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)naphthalene-8-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield naphthalene-8-carboxylic acid, while substitution reactions can produce a variety of trifluoromethoxy-substituted naphthalene derivatives .
Scientific Research Applications
2-(Trifluoromethoxy)naphthalene-8-methanol has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-8-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted aromatic compounds, such as trifluoromethoxybenzene and trifluoromethoxytoluene. These compounds share the trifluoromethoxy group but differ in their core structures and functional groups .
Uniqueness
2-(Trifluoromethoxy)naphthalene-8-methanol is unique due to its specific combination of the trifluoromethoxy group and the naphthalene ring. This combination imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and lipophilicity .
Properties
Molecular Formula |
C12H9F3O2 |
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Molecular Weight |
242.19 g/mol |
IUPAC Name |
[7-(trifluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6,16H,7H2 |
InChI Key |
JBDJCNIYVCNXCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)CO |
Origin of Product |
United States |
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